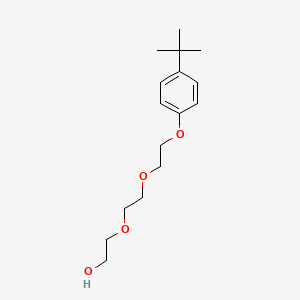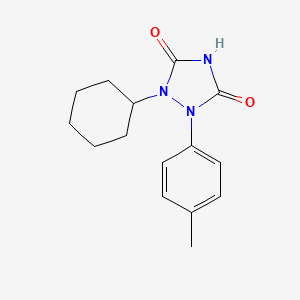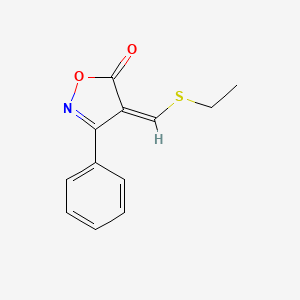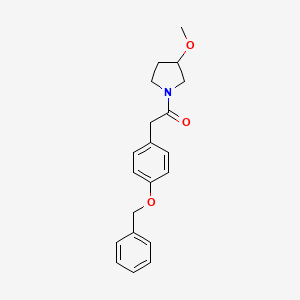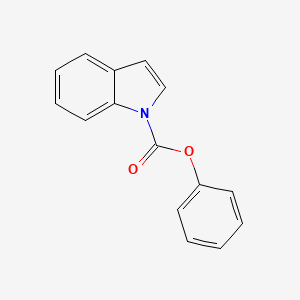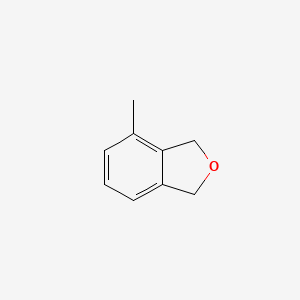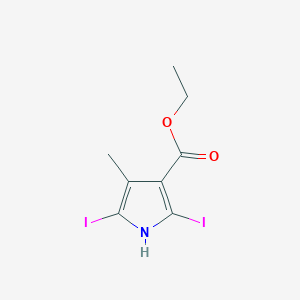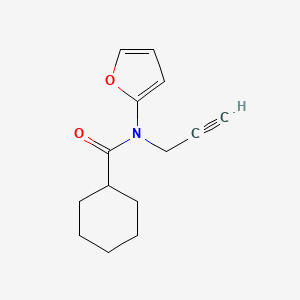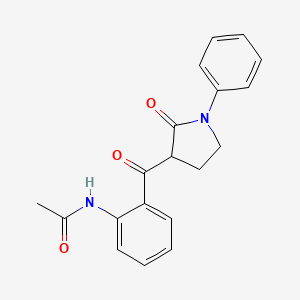![molecular formula C11H7BrF3NO3 B12898372 5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)- CAS No. 390424-24-5](/img/structure/B12898372.png)
5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is a synthetic organic compound characterized by the presence of a brominated hydroxybenzyl group and a trifluoromethyl-substituted oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with a trifluoromethyl-substituted amide or nitrile under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), thiourea, alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the brominated hydroxybenzyl group can facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloro-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromo-4-methoxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a methoxy group instead of a hydroxyl group.
4-(3-Bromo-4-hydroxybenzyl)-2-(methyl)oxazol-5-ol: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is unique due to the combination of the brominated hydroxybenzyl group and the trifluoromethyl-substituted oxazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
390424-24-5 |
|---|---|
Fórmula molecular |
C11H7BrF3NO3 |
Peso molecular |
338.08 g/mol |
Nombre IUPAC |
4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C11H7BrF3NO3/c12-6-3-5(1-2-8(6)17)4-7-9(18)19-10(16-7)11(13,14)15/h1-3,17-18H,4H2 |
Clave InChI |
OQKZVUVEAGPUMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=C(OC(=N2)C(F)(F)F)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
